molecular formula C18H19NO4 B3757778 Methyl 2-(4-phenoxybutanamido)benzoate

Methyl 2-(4-phenoxybutanamido)benzoate

Cat. No.: B3757778
M. Wt: 313.3 g/mol
InChI Key: HDMDJCZZXNRQFX-UHFFFAOYSA-N
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Description

Methyl 2-(4-phenoxybutanamido)benzoate is a benzoate ester derivative featuring a phenoxybutanamido substituent at the 2-position of the aromatic ring. Benzoate esters with amide-linked substituents are commonly synthesized via condensation reactions between carboxylic acid derivatives (e.g., acyl chlorides) and amine-bearing aromatic precursors, followed by esterification . Such compounds are often explored for pharmaceutical or agrochemical applications due to their tunable bioactivity and stability . The phenoxybutanamido group may influence solubility, metabolic stability, and intermolecular interactions, as seen in structurally related sulfonamide and quinoline-based derivatives .

Properties

IUPAC Name

methyl 2-(4-phenoxybutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-18(21)15-10-5-6-11-16(15)19-17(20)12-7-13-23-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMDJCZZXNRQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-phenoxybutanamido)benzoate typically involves a multi-step process. One common method is the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid The reaction conditions often require controlled temperatures and the use of solvents like ethanol or diethyl ether to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amide formation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-phenoxybutanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohols, amines, and various substituted benzene compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(4-phenoxybutanamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Key Compounds :

  • Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
  • Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)
  • Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3)
Property Methyl 2-(4-Phenoxybutanamido)Benzoate (Hypothetical) C1–C7 Derivatives
Core Structure Benzoate ester with phenoxybutanamido side chain Benzoate ester with quinoline-piperazine-carbonyl substituents
Substituent Variants Phenoxybutanamido Halogens (Br, Cl, F), methoxy, trifluoromethyl on phenyl rings
Synthesis Likely involves amidation and esterification Synthesized via coupling of quinoline carbonyl chlorides with piperazine intermediates
Physical State Not reported Yellow/white solids crystallized from ethyl acetate
Analytical Data Not available ¹H NMR, HRMS confirmed purity and regiochemistry

Key Findings :

  • Halogenation (e.g., Br, Cl in C2–C3) enhances molecular polarity and may improve binding to hydrophobic targets .
  • The quinoline-piperazine motif in C1–C7 facilitates π-π stacking and hydrogen bonding, critical for biological activity .
Pesticide-Related Benzoate Esters

Key Compounds :

  • Bensulfuron-methyl ester (Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)carbamoylsulfamoyl)benzoate)
  • Sulfometuron-methyl ester (Methyl 2-((4,6-dimethyl-2-pyrimidinyl)carbamoylsulfamoyl)benzoate)
Property This compound Bensulfuron/Sulfometuron-methyl
Functional Groups Phenoxybutanamido Sulfonylurea, pyrimidinyl carbamoyl
Applications Potential pharmaceutical intermediate Herbicides targeting acetolactate synthase (ALS)
Bioactivity Not reported High herbicidal potency at low doses
Metabolic Stability Amide group may resist hydrolysis Sulfonylurea linkage prone to enzymatic degradation

Key Findings :

  • Sulfonylurea derivatives exhibit potent herbicidal activity due to enzyme inhibition, whereas phenoxybutanamido analogs may prioritize stability over reactivity .
Amide-Linked Benzoate Derivatives

Key Compounds :

  • Methyl 2-(4-acetamidobenzenesulfonamido)benzoate ()
  • Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate (CAS 161891-81-2, )
Property This compound Methyl 2-(4-Ethoxy-4-oxobutanamido)Benzoate Methyl 2-(4-Acetamidobenzenesulfonamido)Benzoate
Molecular Formula C₁₈H₁₉NO₅ (hypothetical) C₁₄H₁₇NO₅ C₁₆H₁₆N₂O₅S
Substituent Phenoxybutanamido Ethoxy-oxobutanamido Acetamidobenzenesulfonamido
Crystallography Not studied Not reported Single-crystal X-ray confirmed planar amide geometry
Thermal Stability Likely stable due to aromatic groups Ethoxy group may lower melting point Sulfonamide enhances hydrogen bonding

Key Findings :

  • Sulfonamide derivatives (e.g., ) exhibit strong intermolecular interactions (e.g., N–H···O bonds), influencing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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